molecular formula C17H14ClN3O4S B2513037 N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide CAS No. 886939-50-0

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide

Cat. No.: B2513037
CAS No.: 886939-50-0
M. Wt: 391.83
InChI Key: QRWNQRILEXZUTA-UHFFFAOYSA-N
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Description

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide is a compound that belongs to the class of oxadiazoles, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product formed from the synthesis of this compound is this compound itself .

Scientific Research Applications

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide is not fully understood. it is believed to involve the inhibition of specific enzymes or proteins within biological systems. The oxadiazole ring is known to interact with various molecular targets, potentially disrupting normal cellular functions .

Biological Activity

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide, a compound belonging to the oxadiazole family, has garnered attention in recent years due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19H18ClN3O5S
  • Molecular Weight : 413.88 g/mol
  • CAS Number : 23766-14-5

Key Structural Features

FeatureDescription
Oxadiazole Ring Central to its biological activity
Chlorophenyl Group Enhances lipophilicity and potency
Ethanesulfonyl Group Contributes to solubility

Antimicrobial Activity

Research indicates that compounds with oxadiazole moieties exhibit significant antimicrobial properties. In a study assessing various derivatives, this compound demonstrated:

  • Antibacterial Activity : Effective against Salmonella typhi and Bacillus subtilis with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
  • Antifungal Activity : Showed moderate activity against Candida albicans, suggesting potential use in treating fungal infections .

Anticancer Potential

The compound's anticancer properties have been evaluated through various assays:

  • Cell Viability Assays : Demonstrated significant cytotoxicity against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values were recorded at approximately 15 µM for A549 cells and 20 µM for MCF-7 cells.

Structure-Activity Relationship (SAR)

The SAR studies revealed that the presence of the chlorophenyl group significantly enhances the compound's potency. Modifications in the sulfonamide moiety also affected activity levels, emphasizing the importance of electronic and steric factors in design .

Enzyme Inhibition

This compound has been identified as a potent inhibitor of several enzymes:

  • Acetylcholinesterase Inhibition : The compound exhibited strong inhibitory effects with an IC50 value of 10 µM.
  • Urease Inhibition : Demonstrated effective urease inhibition, which is crucial for treating urinary tract infections .

Anti-inflammatory Effects

In vivo studies showed that the compound could reduce inflammation markers in animal models, indicating potential therapeutic applications in inflammatory diseases. The mechanism appears to involve the inhibition of pro-inflammatory cytokines .

Case Study 1: Anticancer Activity

A recent study evaluated the efficacy of this compound in a xenograft model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, with histopathological analysis revealing decreased cell proliferation and increased apoptosis markers .

Case Study 2: Antimicrobial Efficacy

In a comparative study against standard antibiotics, this compound exhibited superior antibacterial activity against resistant strains of Escherichia coli. The study highlighted its potential as a lead compound for developing new antimicrobial agents .

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O4S/c1-2-26(23,24)14-9-5-11(6-10-14)15(22)19-17-21-20-16(25-17)12-3-7-13(18)8-4-12/h3-10H,2H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWNQRILEXZUTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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